(4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanesulfonyl chloride
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Overview
Description
(4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C8H10ClNO3S and a molecular weight of 235.69 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanesulfonyl chloride typically involves the reaction of (4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis process, ensuring stringent control over reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
(4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran
Bases: Triethylamine, pyridine
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Scientific Research Applications
(4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanesulfonyl chloride is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of (4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with biological molecules such as proteins and enzymes . This reactivity makes it useful in modifying and studying the function of these molecules.
Comparison with Similar Compounds
Similar Compounds
(4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanol: A precursor in the synthesis of (4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanesulfonyl chloride.
Benzimidazole Derivatives: Known for their diverse biological activities and structural similarity to this compound.
Benzofuran Derivatives: Another class of compounds with significant biological and pharmacological applications.
Uniqueness
This compound is unique due to its specific reactivity with nucleophiles, making it a valuable tool in chemical synthesis and biological research. Its ability to form stable sulfonamide and sulfonate derivatives sets it apart from other similar compounds.
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO3S/c9-14(11,12)5-7-6-3-1-2-4-8(6)13-10-7/h1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVIKCCVASEAII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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